3-Bromo-2-butoxy-5-methylbenzoic acid
Description
Contextual Significance of Substituted Benzoic Acids as Privileged Scaffolds in Organic Synthesis
Substituted benzoic acids represent a class of organic compounds of paramount importance in contemporary chemical research and industrial applications. Their rigid aromatic core, combined with the versatile reactivity of the carboxylic acid group, makes them "privileged scaffolds." This term refers to molecular frameworks that can interact with a variety of biological targets, rendering them foundational in medicinal chemistry and drug discovery. nih.govpreprints.org Many pharmaceuticals and biologically active compounds are built upon a benzoic acid core. preprints.org Furthermore, these compounds serve as critical intermediates in the synthesis of a wide array of complex organic materials, including polymers, dyes, and agrochemicals. wikipedia.orggoogle.com The ability to modify the benzene (B151609) ring with various functional groups allows for the fine-tuning of electronic, steric, and lipophilic properties, making them highly adaptable starting materials for creating novel molecules. nih.gov
Overview of Bromine and Butoxy Group Contributions to Molecular Properties and Reactivity Profiles
The specific substituents on a benzoic acid ring profoundly dictate its chemical behavior. The introduction of a halogen, such as bromine, and an alkoxy group, such as a butoxy group, imparts distinct and often competing electronic effects.
Bromine: As a halogen, bromine influences the aromatic ring through two primary electronic mechanisms: the inductive effect and the resonance effect.
Inductive Effect: Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is deactivating, meaning it reduces the ring's nucleophilicity and slows the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. stackexchange.commasterorganicchemistry.com
Resonance Effect: The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This donation of electron density via resonance partially counteracts the inductive withdrawal. stackexchange.com
Butoxy Group: An alkoxy group, like butoxy (-O-CH₂CH₂CH₂CH₃), also exerts both inductive and resonance effects.
Inductive Effect: The oxygen atom is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect.
Resonance Effect: The lone pairs on the oxygen atom strongly donate electron density to the aromatic π-system. This resonance effect is significantly more powerful than the inductive withdrawal. mdpi.com
The dominance of the resonance effect makes the butoxy group a strong activating group, increasing the rate of EAS. libretexts.org This strong electron donation is directed to the ortho and para positions, making the butoxy group a potent ortho, para-director. mdpi.com
Research Rationale: Investigating the Synthetic and Reactivity Landscape of 3-Bromo-2-butoxy-5-methylbenzoic acid
The compound this compound presents a compelling case study in physical organic chemistry. Its structure combines multiple substituents with varied and potentially conflicting electronic influences on a single aromatic ring:
A deactivating, meta-directing carboxylic acid group.
A strongly activating, ortho, para-directing butoxy group.
A deactivating, ortho, para-directing bromine atom.
A weakly activating, ortho, para-directing methyl group.
Investigating the synthetic and reactivity landscape of this molecule allows for an exploration of how these competing effects govern the outcomes of chemical transformations. Understanding the regioselectivity of potential reactions on this scaffold is crucial for predicting its utility as a synthetic intermediate and for designing pathways to more complex molecular targets.
Scope and Objectives of the Comprehensive Research Compendium on this compound
The primary objective of this article is to provide a comprehensive theoretical overview of this compound. Due to the limited availability of direct experimental research on this specific compound, this compendium will focus on predicting its properties and reactivity based on well-established principles of organic chemistry.
The scope of this work includes:
Proposing plausible synthetic pathways for the molecule based on known reactions of analogous substituted benzoic acids.
Analyzing the combined electronic and steric effects of the substituents to predict the regiochemical outcome of electrophilic aromatic substitution reactions.
Detailing the expected reactivity of the carboxylic acid functional group.
Consolidating key molecular and structural information into data tables for reference.
This article aims to serve as a foundational document, stimulating further experimental investigation into this and related polysubstituted aromatic compounds.
Compound and Data Tables
Table 1: Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| CAS Number | 1261845-38-6 |
Table 2: Analysis of Substituent Effects on the Aromatic Ring
| Substituent | Position | Effect on Reactivity | Directing Influence (for EAS) | Governing Electronic Effect |
| -COOH | 1 | Deactivating | meta | Inductive & Resonance Withdrawal |
| -O(CH₂)₃CH₃ | 2 | Activating | ortho, para | Resonance Donation |
| -Br | 3 | Deactivating | ortho, para | Inductive Withdrawal |
| -CH₃ | 5 | Activating | ortho, para | Inductive Donation & Hyperconjugation |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-butoxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGLAFTLRFUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Butoxy 5 Methylbenzoic Acid and Its Advanced Intermediates
Retrosynthetic Disconnections and Strategic Approaches for 3-Bromo-2-butoxy-5-methylbenzoic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnections are immediately apparent: the C-O bond of the butoxy ether and the C-Br bond.
Primary Disconnections:
C(aryl)-O(butoxy) bond: This disconnection leads to a butoxy cation (or its synthetic equivalent) and the key intermediate, 3-Bromo-2-hydroxy-5-methylbenzoic acid . This is a logical step as the butoxy group can be installed via etherification of the corresponding phenol.
C(aryl)-Br bond: This disconnection suggests an electrophilic bromination reaction, leading back to 2-Butoxy-5-methylbenzoic acid as the precursor.
These two initial disconnections suggest two potential forward synthetic strategies: (A) Bromination followed by butoxylation, or (B) Butoxylation followed by bromination. The choice between these routes depends on the directing effects of the substituents and the feasibility of achieving the desired regiochemistry in each step.
A further disconnection of the carboxyl group from an intermediate like 3-bromo-2-hydroxy-5-methyltoluene could also be envisioned, for example, via oxidation of the methyl group. However, transformations involving the existing benzoic acid scaffold are generally more direct. The most logical and common precursor is a substituted benzoic acid, such as 2-Hydroxy-5-methylbenzoic acid , which provides the core structure for subsequent functionalization.
(Image depicting the retrosynthetic pathways for this compound, showing the key disconnections and precursor molecules like 3-Bromo-2-hydroxy-5-methylbenzoic acid and 2-Butoxy-5-methylbenzoic acid.)
Established and Proposed Synthetic Routes to the this compound Scaffold
Based on the retrosynthetic analysis, the synthesis of the target molecule hinges on two critical transformations: regioselective bromination and etherification. The order of these steps is crucial. Starting with 2-Hydroxy-5-methylbenzoic acid , the hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating meta-director. The methyl group (-CH₃) is a weakly activating ortho-, para-director. The powerful activating and directing effect of the hydroxyl group at C2 will strongly direct incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by the methyl group, electrophilic substitution is highly favored at the C3 position. This makes the bromination of 2-hydroxy-5-methylbenzoic acid a highly regioselective and logical first step.
Regioselective Bromination Protocols for Substituted Benzoic Acid Precursors
The introduction of a bromine atom onto an aromatic ring with multiple substituents requires precise control of regioselectivity. The most common method is electrophilic aromatic bromination, where the position of bromination is dictated by the electronic and steric effects of the existing groups. nih.gov For precursors like 2-hydroxy-5-methylbenzoic acid, the hydroxyl group is the dominant directing group, making the C3 position the most nucleophilic and sterically accessible site for electrophilic attack.
Electrophilic Aromatic Bromination Utilizing Molecular Bromine and N-Bromosuccinimide (NBS)
Electrophilic aromatic substitution is the cornerstone for preparing aryl bromides. nih.gov Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are the most common reagents for this transformation.
Molecular Bromine (Br₂): In the presence of a Lewis acid catalyst, Br₂ is a potent brominating agent. However, for highly activated rings, such as phenols, the reaction can proceed rapidly even without a catalyst. The challenge with Br₂ is its high reactivity, which can sometimes lead to over-bromination or side reactions.
N-Bromosuccinimide (NBS): NBS is a solid, crystalline source of electrophilic bromine, making it easier and safer to handle than liquid bromine. While less reactive than Br₂, its reactivity can be enhanced using acid catalysts or by performing the reaction in polar solvents. nsf.govresearchgate.net NBS is often preferred for achieving selective monobromination of activated aromatic compounds. nih.gov For instance, the bromination of acetanilide (B955) using NBS in the presence of a catalytic amount of acid proceeds in high yield. youtube.com The reaction of phenols with NBS can be highly regioselective, often yielding the para-brominated product, but ortho-bromination can be achieved depending on the substrate and reaction conditions. nih.gov
| Reagent | Catalyst/Conditions | Substrate Type | Typical Outcome |
| Br₂ | FeBr₃, AlCl₃ | Benzene (B151609), Alkylbenzenes | Mono- or polybromination |
| Br₂ | Acetic Acid or no catalyst | Activated rings (Phenols, Anilines) | Often leads to polybromination |
| NBS | Silica (B1680970) Gel, THF, MeCN | Activated rings | Regioselective monobromination nih.gov |
| NBS | H⁺ (e.g., H₂SO₄, HCl) | Activated rings (e.g., Acetanilide) | Enhanced reactivity for monobromination youtube.com |
Interactive Data Table: Common Conditions for Electrophilic Aromatic Bromination.
Catalytic Bromination Approaches (e.g., Lewis Acid Catalysis)
Lewis acids are frequently used to catalyze electrophilic bromination by coordinating to the brominating agent, which polarizes the Br-Br bond and increases the electrophilicity of the bromine atom. youtube.com This activation is essential for brominating moderately activated or deactivated aromatic rings.
Common Lewis acids used in bromination include FeBr₃, AlCl₃, FeCl₃, and ZrCl₄. nih.govnih.gov For example, zirconium(IV) chloride has been shown to be a highly effective catalyst for certain brominations. nih.govnih.gov It is important to distinguish the role of the catalyst, as some conditions can favor different outcomes. For instance, studies have shown that Lewis acid catalysis with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can promote radical-pathway benzylic bromination on alkylarenes, whereas Brønsted acids promote electrophilic ring bromination. nih.govnih.gov Therefore, for the desired ring bromination of a benzoic acid precursor, a Brønsted acid or a carefully chosen Lewis acid system that favors electrophilic aromatic substitution is required.
Recent methods have also explored using Lewis basic additives, such as mandelic acid, which interact with NBS via halogen bonding to increase the electrophilic character of the bromine atom, enabling highly regioselective bromination under mild, aqueous conditions. acs.orgorganic-chemistry.org
| Lewis Acid Catalyst | Brominating Agent | Solvent | Key Feature |
| FeBr₃ | Br₂ | None or CCl₄ | Classic, powerful catalyst for various arenes |
| AlCl₃ | Br₂ | CH₂Cl₂ | Highly active, can cause isomerization |
| ZrCl₄ | DBDMH / NBS | Dichloromethane | Efficient catalysis under mild conditions nih.govnih.gov |
| Boron-based (e.g., B(C₆F₅)₃) | Various | Dichloromethane | Strong Lewis acids for challenging transformations mdpi.com |
Interactive Data Table: Examples of Lewis Acids in Catalytic Bromination.
Butoxylation Strategies for Aromatic Hydroxyl Groups
The conversion of a phenolic hydroxyl group to a butoxy ether is a key step in the proposed synthesis. This transformation is most commonly achieved via a Williamson ether synthesis, which involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
The precursor, 3-Bromo-2-hydroxy-5-methylbenzoic acid , can be readily converted to the final product by this method. The process involves two steps:
Deprotonation: The acidic phenolic proton is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a highly nucleophilic phenoxide anion.
Nucleophilic Substitution: The phenoxide anion attacks a butyl electrophile, such as 1-bromobutane (B133212) or 1-iodobutane, in an Sₙ2 reaction to form the ether linkage.
This strategy is highly effective and widely used for synthesizing aryl alkyl ethers from phenols. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Routes to Butoxy-Substituted Benzenes
Nucleophilic Aromatic Substitution (SₙAr) provides an alternative pathway for forming C-O bonds on an aromatic ring. Unlike electrophilic substitution, SₙAr involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. researchgate.net This mechanism has specific electronic requirements:
The aromatic ring must be electron-deficient.
The ring must contain a strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -C(O)R.
The EWG must be positioned ortho or para to a good leaving group (e.g., F, Cl, Br, I). youtube.com
A hypothetical SₙAr route to a butoxy-substituted benzene could involve the displacement of a halide or nitro group by a butoxide nucleophile. For instance, a molecule like 1-fluoro-2,4-dinitrobenzene (B121222) readily reacts with alkoxides via SₙAr.
In the context of synthesizing this compound, a direct SₙAr reaction to install the butoxy group is less practical than the Williamson ether synthesis route. This is because the precursor would need a leaving group at the C2 position and an activating group ortho or para to it, which complicates the synthesis of the precursor itself. However, SₙAr principles are fundamental in modern organic synthesis for creating functionalized arenes, including the synthesis of complex phenols from electron-deficient haloarenes, which can then serve as precursors for etherification. nih.gov Recent studies have also explored radical-mediated pathways that activate halophenols toward SₙAr, expanding the scope of these reactions to traditionally unactivated systems. osti.gov
Etherification Reactions Employing Alkyl Halides or Alcohols
The introduction of the butoxy group onto the aromatic core, a critical step in forming the target molecule's ether linkage, is commonly achieved via the Williamson ether synthesis. wikipedia.org This well-established SN2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion. byjus.comlibretexts.org In the context of synthesizing this compound, the precursor would typically be a phenolic compound, such as methyl 3-bromo-2-hydroxy-5-methylbenzoate.
The mechanism begins with the deprotonation of the hydroxyl group on the phenolic precursor by a suitable base to form a more nucleophilic phenoxide ion. This is followed by the backside attack of this phenoxide on a primary butyl halide, such as 1-bromobutane or 1-iodobutane. organicchemistrytutor.com The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions, such as elimination, which can occur with more sterically hindered halides. wikipedia.orgbyjus.com The reaction is versatile and widely used in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. wikipedia.org
Common conditions for this etherification are outlined in the table below. The use of polar aprotic solvents like DMF or acetonitrile (B52724) can facilitate the SN2 reaction, and phase-transfer catalysis is often employed in industrial applications to improve efficiency. byjus.com
| Parameter | Reagent/Condition | Rationale/Comments |
|---|---|---|
| Precursor | 3-Bromo-2-hydroxy-5-methylbenzoic acid (or its ester) | Provides the aromatic backbone and the hydroxyl group for etherification. |
| Alkylating Agent | 1-Bromobutane, 1-Iodobutane | Primary halides are preferred to avoid E2 elimination side reactions. wikipedia.org |
| Base | K2CO3, NaH, NaOH | Deprotonates the phenolic hydroxyl group to form the nucleophilic alkoxide. |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are typically used to solvate the cation while leaving the nucleophile reactive. byjus.com |
| Temperature | 50-100 °C | Reaction times typically range from 1 to 8 hours depending on the specific substrates and conditions. byjus.com |
Carboxylic Acid Functional Group Installation and Derivatization
The installation of the carboxylic acid moiety is a pivotal step that can be approached through several synthetic strategies, primarily involving the oxidation of a methyl group or the carbonylation of a halogenated precursor.
Oxidation of Methyl or Alkyl Substituents to Carboxylic Acids
One of the most direct methods for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a benzylic methyl group. For the synthesis of this compound, this would involve a starting material such as 1-bromo-2-butoxy-4-methylbenzene.
Historically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in alkaline conditions, followed by acidification, have been used for this transformation. For instance, the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene (B43891) has been reported using KMnO₄, where one of the two methyl groups is oxidized. chemicalbook.com This method, while effective, often requires harsh conditions and can generate significant manganese dioxide waste. Alternative methods involve catalytic oxidation, which can offer milder conditions and improved selectivity. For example, cobalt or manganese salts can catalyze the aerobic oxidation of substituted toluenes to the corresponding benzoic acids. organic-chemistry.org
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| KMnO4 | Aqueous base (e.g., Pyridine/H2O), heat. chemicalbook.com | Strong, effective for many substrates. | Stoichiometric, produces MnO2 waste, can be unselective. |
| Nitric Acid (HNO3) | Aqueous, heat. | Strong oxidizing agent. | Generates toxic NOx gases, harsh conditions. google.com |
| Co(OAc)2/NaBr/O2 | Acetic acid solvent, heat. organic-chemistry.org | Catalytic, uses air as oxidant. | Requires specific catalyst systems, may not be suitable for all substrates. |
| H2O2/Catalyst | Aqueous, various metal catalysts. organic-chemistry.org | "Green" oxidant (byproduct is water). | Requires effective catalyst to activate H2O2. |
Carbonylation Reactions on Halogenated Precursors
A more modern and highly versatile method for installing a carboxylic acid group is the carbonylation of an aryl halide. This reaction involves treating a halogenated precursor, such as 1,3-dibromo-2-butoxy-5-methylbenzene, with carbon monoxide (CO) in the presence of a transition metal catalyst, most commonly palladium. google.comacs.org
The palladium-catalyzed carbonylation proceeds under relatively mild conditions and exhibits high functional group tolerance. The reaction can be tuned to produce carboxylic acids, esters, or amides by including water, an alcohol, or an amine, respectively, as the nucleophile. google.com The use of silacarboxylic acids as an in situ source of carbon monoxide has also been developed, enhancing the safety and practicality of the procedure. acs.org This method is particularly advantageous as it can selectively carboxylate an aryl bromide in the presence of other functional groups. youtube.com
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 1,3-Dibromo-2-butoxy-5-methylbenzene | The electrophilic substrate for CO insertion. |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the oxidative addition and reductive elimination cycle. google.com |
| CO Source | CO gas, Phenyl formate, Mo(CO)6. organic-chemistry.org | Provides the carbonyl group for the carboxylic acid. |
| Nucleophile | H2O | Traps the acyl-palladium intermediate to form the carboxylic acid. google.com |
| Base | Triethylamine, K2CO3 | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants and catalyst complex. |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. jk-sci.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the development of reactions in environmentally benign solvents and the design of highly efficient catalysts to maximize atom economy.
Solvent-Free and Aqueous Medium Reaction Development
A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. jk-sci.com Methodologies are being developed that allow reactions to proceed in aqueous media or under solvent-free conditions.
For the etherification step, phase-transfer catalysis (PTC) can be employed. This technique allows the reaction between a water-insoluble organic substrate and a water-soluble reagent (like NaOH) to occur efficiently, using water as the bulk solvent.
In the oxidation of methyl groups, certain catalytic systems using hydrogen peroxide as the oxidant can be performed in water, which is an ideal green solvent. organic-chemistry.org Furthermore, some reactions can be performed under solvent-free conditions, for instance, by grinding the solid reactants together, a technique known as mechanochemistry. wjpmr.com This approach has been used to prepare benzilic acid and can significantly reduce waste and simplify product work-up. wjpmr.com The Schotten-Baumann reaction, a method for forming amides and esters, has also been successfully adapted to run in an aqueous environment at room temperature, demonstrating the feasibility of green benzoylation reactions. brazilianjournals.com.br
Catalyst Design for Enhanced Atom Economy and Efficiency
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jk-sci.com Catalysis is a powerful tool for improving atom economy, as catalysts can enable more efficient reaction pathways that minimize the formation of byproducts.
Transition metal catalysts, such as the palladium systems used in carbonylation reactions, are prime examples of catalysts that promote high atom economy. numberanalytics.com The carbonylation reaction is inherently more atom-economical than a multi-step process involving, for example, Grignard reagent formation followed by carboxylation with CO₂, which generates stoichiometric magnesium salt waste. chem21labs.com
Modern catalyst design focuses on creating even more sustainable systems. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing costs and metal waste. youtube.com An emerging field is single-atom catalysis (SACs), where isolated metal atoms are anchored onto a support material. tandfonline.com This approach maximizes the efficiency of the metal, as nearly 100% of the atoms are available for catalysis, and offers a promising avenue for designing highly active and selective catalysts for organic synthesis. tandfonline.com
Microwave-Assisted and Photochemical Synthesis Enhancements
The introduction of a butoxy group at the C2 position and a bromine atom at the C3 position of a 5-methylbenzoic acid scaffold requires a multi-step synthetic sequence. Advanced intermediates in this synthesis, such as 3-bromo-2-hydroxy-5-methylbenzoic acid, are pivotal. The etherification of this intermediate is a key transformation that can be significantly enhanced using microwave irradiation.
Microwave-Assisted Williamson Ether Synthesis:
The Williamson ether synthesis, a classical method for forming ethers, can be sluggish under conventional heating. Microwave-assisted synthesis offers a significant improvement by dramatically reducing reaction times and often increasing yields. In the context of synthesizing this compound, the reaction of 3-bromo-2-hydroxy-5-methylbenzoic acid with a butyl halide (e.g., 1-bromobutane) in the presence of a base is a critical step.
Microwave irradiation can accelerate this SN2 reaction by rapidly and efficiently heating the polar reactants and solvent. This localized superheating can overcome the activation energy barrier more effectively than conventional heating methods. A typical procedure would involve the use of a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a short duration.
Table 1: Comparison of Conventional vs. Microwave-Assisted Etherification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | 3-bromo-2-hydroxy-5-methylbenzoic acid, 1-bromobutane, K2CO3 | 3-bromo-2-hydroxy-5-methylbenzoic acid, 1-bromobutane, K2CO3 |
| Solvent | DMF | DMF |
| Temperature | 80-100 °C | 120-150 °C |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
While direct literature on the photochemical synthesis of this compound is not prominent, photochemical methods could theoretically be applied in alternative synthetic routes, for instance, in late-stage C-H functionalization or in the generation of radical intermediates for bromination under specific conditions. However, for the core synthetic pathway, microwave-assisted methods for key steps like etherification currently represent a more established and efficient enhancement.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purity of this compound and its synthetic intermediates is paramount for their intended applications. Advanced purification and isolation techniques are therefore crucial to remove byproducts, unreacted starting materials, and regioisomers.
Purification of Intermediates:
A key intermediate, 3-bromo-5-methylbenzoic acid, can be synthesized via the oxidation of 3-bromo-5-methyltoluene. The crude product often contains unreacted starting material and other oxidation byproducts. Purification can be achieved through a multi-step process:
Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral organic impurities. The crude product is dissolved in an organic solvent like diethyl ether and washed with an aqueous base (e.g., sodium bicarbonate solution). The benzoic acid derivative is deprotonated to its water-soluble carboxylate salt and enters the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the purified benzoic acid, which can be collected by filtration. pitt.edu
Recrystallization: Further purification can be achieved by recrystallization. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted benzoic acids, solvent systems like ethanol/water or acetic acid/water are often effective. youtube.com The crude acid is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of the product form, leaving impurities dissolved in the mother liquor.
Table 2: Solvent Systems for Recrystallization of Substituted Benzoic Acids
| Compound Type | Solvent System | Rationale |
| Benzoic Acids | Water, Ethanol/Water | Good solubility in hot water, poor in cold. Ethanol enhances solubility. youtube.com |
| Substituted Benzoic Acids | Acetic Acid/Water, Toluene | Varying polarity of solvents can be tailored to the specific substitution pattern. |
Purification of the Final Compound:
The final product, this compound, being a larger, more lipophilic molecule than its hydroxy intermediate, may require different purification strategies.
Chromatographic Techniques: For high-purity requirements, column chromatography is a powerful tool. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity standards, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for very fine separation of compounds. While more resource-intensive, it can yield material with purities exceeding 99%.
The choice of purification method depends on the scale of the synthesis and the required purity of the final compound. A combination of extraction, recrystallization, and chromatography often yields the best results.
Elucidation of Chemical Structure and Spectroscopic Characteristics of 3 Bromo 2 Butoxy 5 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbldpharm.comsigmaaldrich.comspectrabase.com
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map of 3-Bromo-2-butoxy-5-methylbenzoic acid can be assembled.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two singlets for the protons at positions C-4 and C-6, as they are separated by four bonds and exhibit minimal to no coupling. The butoxy group protons would present a characteristic pattern: a triplet for the terminal methyl group (H-4'), a multiplet (sextet) for the adjacent methylene (B1212753) group (H-3'), another multiplet (sextet) for the following methylene group (H-2'), and a triplet for the methylene group attached to the oxygen (H-1'). The methyl group on the aromatic ring at C-5 would appear as a sharp singlet, and the acidic proton of the carboxyl group would typically be a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous compounds like 3-bromo-5-methylbenzoic acid and general chemical shift principles. chemicalbook.comchemicalbook.com
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | 10.0 - 13.0 | br s | - |
| H-6 | ~7.8 | s | - |
| H-4 | ~7.6 | s | - |
| H-1' (OCH₂) | ~4.0 | t | ~6.5 |
| C₅-CH₃ | ~2.4 | s | - |
| H-2' (OCH₂CH₂ ) | ~1.8 | m (sextet) | ~7.0 |
| H-3' (CH₂CH₂ CH₃) | ~1.5 | m (sextet) | ~7.5 |
The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carboxyl carbon (C=O) will be the most downfield signal. The aromatic carbons will appear in the typical range of ~115-160 ppm, with their specific shifts determined by the attached groups (bromo, butoxy, methyl, and carboxyl). The four carbons of the butoxy group and the single methyl carbon will appear in the upfield aliphatic region.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like C-1, C-2, C-3, C-5, and the carboxyl C=O) would be absent. A DEPT-90 experiment would only display signals for CH carbons.
Table 2: Predicted ¹³C NMR and DEPT Data for this compound Predicted data based on analysis of similar structures and substituent effects. chemicalbook.com
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
|---|---|---|---|
| C=O | ~168 | Absent | Absent |
| C-2 | ~155 | Absent | Absent |
| C-5 | ~140 | Absent | Absent |
| C-1 | ~135 | Absent | Absent |
| C-6 | ~132 | Positive | Positive |
| C-4 | ~128 | Positive | Positive |
| C-3 | ~118 | Absent | Absent |
| C-1' (OCH₂) | ~70 | Negative | Absent |
| C-2' (OCH₂C H₂) | ~31 | Negative | Absent |
| C₅-CH₃ | ~21 | Positive | Absent |
| C-3' (CH₂C H₂CH₃) | ~19 | Negative | Absent |
2D NMR experiments provide definitive evidence for the structural assignment by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings. Key correlations would be observed within the butoxy side chain, confirming the -CH₂-CH₂-CH₂-CH₃ sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, the aromatic proton signal at ~7.8 ppm would correlate with the carbon signal at ~132 ppm (C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the link between the butoxy group and the aromatic ring (e.g., from H-1' to C-2) and the positions of the substituents (e.g., from the C₅-CH₃ protons to C-4, C-5, and C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. A significant NOE would be expected between the butoxy H-1' protons and the aromatic H-6 proton, confirming the ortho arrangement of the butoxy group and the carboxylic acid.
Table 3: Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-1' ↔ H-2'; H-2' ↔ H-3'; H-3' ↔ H-4' | Confirms butoxy chain connectivity |
| HSQC | H-6 ↔ C-6; H-4 ↔ C-4; H-1' ↔ C-1', etc. | Direct C-H bond assignments |
| HMBC | H-1' → C-2, C-1, C-3 | Confirms attachment of butoxy group at C-2 |
| C₅-CH₃ → C-4, C-5, C-6 | Confirms position of the methyl group at C-5 | |
| H-6 → C=O, C-1, C-2, C-5 | Confirms relative positions on the ring | |
| NOESY | H-6 ↔ H-1' | Proximity of butoxy group to C-6 proton |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisbldpharm.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group should appear as a strong, sharp band around 1700 cm⁻¹. The C-O stretching vibrations for the ether linkage of the butoxy group and the carboxylic acid would be found in the 1320-1000 cm⁻¹ region. Aliphatic C-H stretching from the butoxy and methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The presence of the substituted benzene (B151609) ring would also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the more symmetric vibrations, such as the aromatic ring breathing modes, often produce stronger signals in the Raman spectrum.
Table 4: Predicted Characteristic IR Absorption Bands Data predicted based on spectra of related compounds like 2-Bromo-5-methylbenzoic acid. nist.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butoxy, Methyl) |
| ~1700 | C=O Stretch (strong) | Carboxylic Acid |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ether (Ar-O-R) |
| ~1100 | C-O Stretch | Carboxylic Acid |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Determinationbldpharm.comsigmaaldrich.comspectrabase.com
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅BrO₃, giving a molecular weight of approximately 287.15 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the exact mass (286.0205 Da for the ⁷⁹Br isotope). A key feature in the low-resolution mass spectrum would be the isotopic signature of bromine. The molecular ion peak would appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electron ionization (EI-MS) would induce fragmentation. Plausible fragmentation pathways include:
Loss of the butyl group: Cleavage of the O-C bond in the butoxy group could lead to the loss of a butyl radical (•C₄H₉), resulting in a significant fragment.
McLafferty Rearrangement: A hydrogen atom from the butoxy chain can be transferred to the carbonyl oxygen, followed by the elimination of butene (C₄H₈).
Loss of the carboxyl group: Elimination of the •COOH radical.
Decarboxylation: Loss of CO₂ from the parent ion or subsequent fragments.
Loss of the butoxy radical: Cleavage of the Ar-O bond to lose •OC₄H₉.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion |
|---|---|
| 286/288 | [C₁₂H₁₅BrO₃]⁺ (Molecular Ion) |
| 230/232 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |
| 229/231 | [M - C₄H₉]⁺ |
| 213/215 | [M - OC₄H₉]⁺ |
| 185/187 | [M - C₄H₈ - COOH]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysissigmaaldrich.com
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring. The electronic transitions are typically π → π* transitions.
The benzene ring itself has characteristic absorption bands which are shifted and intensified by the substituents. The auxochromic butoxy and methyl groups (electron-donating) and the chromophoric bromo and carboxyl groups (electron-withdrawing) all influence the position (λ_max) and intensity of the absorption bands. It is expected to exhibit strong absorption bands in the UV region, likely between 200 and 300 nm. The exact λ_max values would be dependent on the solvent used due to solvent-solute interactions. Analysis of the UV-Vis spectrum can be useful for quantitative analysis and for studying the electronic properties of the molecule. nsf.gov
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformational states, and the intricate network of non-covalent interactions that dictate the supramolecular assembly. Although a specific study for this compound is pending, analysis of related structures allows for a detailed predictive description.
The solid-state structure of this compound is expected to be dominated by the strong and highly directional hydrogen bonding of its carboxylic acid functional group. Drawing parallels with a vast number of crystalline carboxylic acids, including 2-bromo-benzoic acid and 3-bromo-2-hydroxy-benzoic acid, the most probable primary supramolecular motif is the formation of a centrosymmetric dimer. nih.govnih.gov In this arrangement, two molecules are linked by a pair of O-H⋯O hydrogen bonds between their carboxyl groups, creating the classic and robust R²₂(8) ring motif. nih.gov
C-H⋯O Interactions: As observed in the crystal structure of 2-bromo-benzoic acid, weak C-H⋯O hydrogen bonds involving aromatic C-H donors and the carboxyl oxygen acceptors are likely to link the primary dimer units into extended tapes or chains. nih.gov
Halogen Bonding: The bromine atom at the 3-position introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. While not explicitly detailed in the provided analogs, intramolecular Br⋯O contacts have been noted, such as the close 3.009 Å contact in 2-bromo-benzoic acid. nih.gov Intermolecular Br⋯O or Br⋯Br contacts could further stabilize the crystal lattice.
The interplay of these interactions—strong hydrogen-bond-driven dimerization, supplemented by weaker hydrogen bonds, π-stacking, and potential halogen bonds—will define the supramolecular architecture. Studies on p-alkoxybenzoic acids confirm that the self-assembly driven by hydrogen bonding is a key feature, often leading to highly organized structures. nih.govresearchgate.netunirioja.es
Table 1: Predicted and Analogous Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry (from analogs) | Reference |
| O-H⋯O Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | O⋯O distance ~2.643 Å (in anisic acid) | colab.ws |
| C-H⋯O Hydrogen Bond | Aromatic C-H | Carboxyl C=O | --- | nih.gov |
| π-π Stacking | Benzene Ring | Benzene Ring | Inter-planar distance ~3.509 Å (in 2-bromo-benzoic acid) | nih.gov |
| Intramolecular Br⋯O | Bromine | Carboxyl C=O | Br⋯O distance ~3.009 Å (in 2-bromo-benzoic acid) | nih.gov |
The conformation of this compound in the solid state will be a balance between minimizing intramolecular steric strain and optimizing intermolecular packing forces.
The first key conformational parameter is the dihedral angle between the plane of the benzene ring and the carboxyl group. In many benzoic acid derivatives, these two groups are not perfectly coplanar. For instance, in the redetermined structure of 2-bromo-benzoic acid, the carboxyl group is twisted out of the benzene ring plane by 18.7(2)°. nih.gov Similarly, in anisic acid, the carboxyl group atoms are displaced from the phenyl ring plane due to intermolecular stresses. colab.ws A similar non-planar conformation is highly probable for this compound to alleviate steric hindrance between the ortho-butoxy group and the carboxylic acid.
The second area of conformational flexibility is the butoxy chain. The C-O-C-C and O-C-C-C dihedral angles of the butoxy group will adopt a low-energy, likely staggered or anti-periplanar, conformation. The specific torsion angles will be dictated by the need to fit efficiently within the crystal lattice, avoiding unfavorable steric clashes with neighboring molecules. The flexibility of this alkyl chain is a significant factor, as seen in various alkoxybenzoic acids which can exhibit polymorphism or form liquid crystalline phases where the chains are more disordered. researchgate.net
Table 2: Predicted and Analogous Conformational Parameters
| Parameter | Description | Expected Value/State (from analogs) | Reference |
| Ring-Carboxyl Dihedral Angle | Torsion angle between the benzene ring and the COOH group | Non-coplanar, ~15-25° | nih.gov |
| Butoxy Chain Conformation | Arrangement of the C-C-C-C chain | Likely an extended, low-energy staggered conformation | researchgate.net |
| C(Aryl)-O-C(Alkyl)-C(Alkyl) Torsion | Orientation of the butoxy group relative to the ring | Influenced by packing, likely avoiding steric clash with COOH | colab.ws |
Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 Butoxy 5 Methylbenzoic Acid
Reactions at the Aromatic Ring System of 3-Bromo-2-butoxy-5-methylbenzoic acid
The aromatic ring of this compound possesses two unsubstituted carbons at the C4 and C6 positions, which are the primary sites for substitution reactions. The outcome of these reactions is determined by the cumulative directing effects of the existing groups.
-COOH (Carboxylic acid at C1): This is a meta-directing and strongly deactivating group due to its electron-withdrawing nature. youtube.com
-OBu (Butoxy at C2): This is an ortho-, para-directing and activating group due to the resonance donation of lone pairs from the oxygen atom. mdpi.com It is also sterically bulky.
-Br (Bromine at C3): Halogens are ortho-, para-directing but are deactivating due to their inductive electron withdrawal. edubirdie.com
-CH3 (Methyl at C5): This is an ortho-, para-directing and weakly activating group through hyperconjugation and induction.
The powerful activating and ortho-, para-directing effect of the butoxy group, reinforced by the methyl and bromo groups, generally overrides the meta-directing influence of the carboxylic acid. Therefore, electrophilic attack is predicted to occur at the positions ortho or para to the butoxy group, which are C4 (para to methyl) and C6 (ortho to methyl).
Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. organic-chemistry.org For this compound, the reaction proceeds by the attack of an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. nih.gov
The two potential sites for substitution are C4 and C6.
Attack at C6: This position is ortho to the strongly activating butoxy group and the weakly activating methyl group. However, it is sterically hindered by the adjacent bulky butoxy group and the carboxylic acid.
Attack at C4: This position is para to the butoxy group and ortho to the methyl group. It is significantly less sterically hindered than the C6 position.
Considering the combination of electronic activation and steric hindrance, electrophilic substitution is most likely to occur at the C4 position .
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, a strong electrophile, onto the ring. The predicted major product is 4-nitro-3-bromo-2-butoxy-5-methylbenzoic acid.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. This reaction is typically reversible. pressbooks.pub The predicted major product is 4-sulfo-3-bromo-2-butoxy-5-methylbenzoic acid.
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, in this case, the bromine atom, by a nucleophile. This reaction mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgmasterorganicchemistry.com
In this compound, the bromine atom at C3 has an electron-donating butoxy group at the ortho position (C2) and a weakly electron-donating methyl group at the para position (C5 is para to the C2-C3 bond system, but the substituent is on C5). The ring is further substituted with a deactivating carboxyl group, but it is not positioned to effectively stabilize a negative charge on the carbon bearing the bromine through resonance. Due to the absence of the requisite strong electron-withdrawing groups ortho or para to the bromine, a classical SNAr reaction is highly disfavored for this substrate under standard conditions. khanacademy.orgyoutube.com
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). However, the butoxy group at the ortho position may confer significant steric hindrance, potentially slowing this reaction. google.com More robust methods may be required for efficient conversion, such as:
Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an alcohol. organic-chemistry.org
Employing specialized esterification methods for hindered acids, such as the Yamaguchi or Shiina esterification, which use activating agents to form a reactive mixed anhydride (B1165640) intermediate. youtube.com
Amidation: Similarly, amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride and then treating it with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents like EDCI or DCC (N,N'-Dicyclohexylcarbodiimide) is a highly effective method.
The following table illustrates potential derivatives synthesized from this compound.
| Reactant(s) | Reaction Type | Product Name |
| Methanol, H⁺ | Esterification | Methyl 3-bromo-2-butoxy-5-methylbenzoate |
| Ethanol, H⁺ | Esterification | Ethyl 3-bromo-2-butoxy-5-methylbenzoate |
| Ammonia (NH₃), coupling agent | Amidation | 3-Bromo-2-butoxy-5-methylbenzamide |
| Diethylamine, coupling agent | Amidation | 3-Bromo-2-butoxy-N,N-diethyl-5-methylbenzamide |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are typically used for this transformation. This reaction would yield (3-bromo-2-butoxy-5-methylphenyl)methanol. Milder reducing agents like borane (B79455) (BH₃) can also be effective.
Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic acids is generally a difficult reaction that requires harsh conditions, such as high temperatures. nist.gov The stability of the benzene (B151609) ring makes the C-C bond of the carboxyl group strong. Decarboxylation is often facilitated by the presence of a strong electron-donating group, such as a hydroxyl group, at the ortho position, which can stabilize the transition state. researchgate.net While the butoxy group is electron-donating, it is less effective at promoting decarboxylation than a hydroxyl group. Recent methods using copper catalysis have shown promise for the decarboxylation of various benzoic acids, but these reactions often still require activating substituents. nih.govd-nb.info Given the lack of a strongly activating ortho-hydroxyl group, the decarboxylation of this compound is expected to be challenging and would likely require high temperatures or specialized catalytic systems. nih.gov
Cross-Coupling Reactions Involving the Aromatic Bromine Atom
The carbon-bromine bond at the C3 position serves as an effective handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing the core structure to be elaborated into more complex molecules. The steric hindrance from the ortho-butoxy group can influence reaction rates, often necessitating the use of specialized catalysts with bulky, electron-rich ligands. organic-chemistry.orgresearchgate.netrsc.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or boronic ester) to form a new C-C bond. youtube.com It is highly versatile and tolerant of many functional groups. For a sterically hindered substrate like this compound, catalysts incorporating bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to achieve good yields. organic-chemistry.orgrose-hulman.edu
Heck-Mizoroki Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene. libretexts.org While electron-donating groups on the aryl bromide can decrease its reactivity, modern palladium catalyst systems are effective for these transformations. nih.govmdpi.com The reaction typically yields a substituted alkene.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org It provides a direct route to aniline (B41778) derivatives. researchgate.netchemspider.com
The table below summarizes potential products from these cross-coupling reactions.
| Coupling Partner | Reaction Type | Potential Product |
| Phenylboronic acid | Suzuki-Miyaura | 2-Butoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 2-Butoxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid |
| Styrene | Heck | 2-Butoxy-5-methyl-3-styrylbenzoic acid |
| Ethyl acrylate | Heck | Ethyl 3-(3-carboxy-2-butoxy-5-methylphenyl)acrylate |
| Morpholine | Buchwald-Hartwig | 2-Butoxy-5-methyl-3-(morpholin-4-yl)benzoic acid |
| Aniline | Buchwald-Hartwig | 2-Butoxy-5-methyl-3-(phenylamino)benzoic acid |
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. tcichemicals.comresearchgate.net This reaction is catalyzed by a palladium(0) complex and requires a base. tcichemicals.com The general catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net
For this compound, the reaction would involve the coupling at the C-Br bond. The steric bulk of the ortho-butoxy group and the electronic nature of the substituents would be critical factors in determining the reaction's efficiency. While specific examples are not documented for this compound, studies on other ortho-substituted aryl bromides show that these factors can significantly impact reaction rates and yields. researchgate.net
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general principles, as specific data for this compound is not available.
| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-butoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-butoxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. soton.ac.ukmdpi.com The reaction allows for the direct introduction of an alkynyl group onto an aromatic ring.
In the case of this compound, a Sonogashira reaction would replace the bromine atom with an alkyne substituent. The reaction conditions, including the choice of palladium catalyst, copper source, and base, would need to be optimized to achieve good yields, a process for which there are no specific published precedents for this molecule. rsc.orgresearchgate.net
Heck and Stille Coupling Applications
Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.org The reaction typically proceeds with high trans selectivity. For this compound, a Heck reaction would enable the synthesis of various cinnamic acid derivatives, depending on the alkene coupling partner used.
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. This would allow for the coupling of this compound with various vinyl, aryl, or alkynyl stannanes to create complex molecular architectures.
Investigation of Reaction Selectivity and Regiochemistry
For a molecule like this compound, which has only one reactive site for the aforementioned cross-coupling reactions (the C-Br bond), the concept of regioselectivity primarily applies if there were multiple, distinct halogen atoms. However, chemoselectivity becomes relevant. The catalyst system must be chosen to selectively activate the aryl bromide C-Br bond without reacting with other potentially reactive sites on the molecule or the coupling partner. The steric hindrance from the ortho-butoxy group and the electronic influence of all substituents would play a crucial role in directing the reactivity and preventing side reactions. Studies on similarly substituted pyridines have shown that the electronic character of the C-Br bonds is a key determinant of reactivity. researchgate.net
Kinetic and Computational Studies for Reaction Mechanism Elucidation
Detailed kinetic and computational studies are essential for understanding the precise mechanism of a catalytic reaction. Such studies can reveal the rate-determining step, the structure of key intermediates, and the influence of ligands and substrates on the reaction pathway. nih.gov
Kinetic Studies: By monitoring reaction rates under various conditions (e.g., changing concentrations of catalyst, substrate, and base), one could determine the reaction order and derive a rate law. This information helps to validate or refute a proposed catalytic cycle. For instance, kinetic data can clarify whether the oxidative addition of the C-Br bond to the palladium center is the rate-limiting step. nih.gov
Computational Studies: Density Functional Theory (DFT) calculations can model the entire catalytic cycle. nih.gov These studies can provide insights into the energies of transition states and intermediates, helping to explain observed selectivity. For this compound, computational analysis could predict the geometric and electronic structure of the arylpalladium intermediate formed after oxidative addition and evaluate the energy barriers for the subsequent transmetalation and reductive elimination steps. nih.gov
Currently, no specific kinetic or computational studies have been published for this compound itself.
Computational and Theoretical Chemical Investigations of 3 Bromo 2 Butoxy 5 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and various molecular properties of chemical compounds. These methods are instrumental in understanding the fundamental nature of 3-Bromo-2-butoxy-5-methylbenzoic acid at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and ground state energy of a molecule. nih.govjocpr.com For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This process involves systematically adjusting the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure of the molecule at 0 Kelvin.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.912 | ||
| C-O (butoxy) | 1.365 | ||
| C-C (ring) | 1.390 - 1.405 | 118.5 - 121.0 | |
| C=O (acid) | 1.215 | ||
| C-O (acid) | 1.358 | ||
| O-H (acid) | 0.971 | ||
| C(ring)-C(acid)-O | 115.2 | ||
| O=C-O-H (acid) | ~180.0 | ||
| C(ring)-C(butoxy)-O | 118.9 |
Note: The data in this table is illustrative and based on typical values for similar substituted benzoic acids. Actual experimental or more detailed computational results may vary.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the butoxy and carboxylic acid groups. The LUMO is likely to be distributed over the carboxylic acid group and the benzene (B151609) ring, particularly influenced by the electron-withdrawing bromine atom.
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.75 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.77 |
Note: These values are illustrative and derived from studies on analogous aromatic compounds. actascientific.com
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. ucla.eduwuxiapptec.com It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the EPS map indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), susceptible to nucleophilic attack. ucla.edu Green and yellow areas denote regions of neutral or intermediate potential.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. ucl.ac.ukmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the behavior of this compound in solution. researchgate.net
For this molecule, MD simulations can reveal the rotational freedom of the butoxy group and the carboxylic acid group. In a solvent, the simulations can model how solvent molecules arrange themselves around the solute and how hydrogen bonding interactions with the carboxylic acid group influence its conformation and potential for dimerization. ucl.ac.uk The simulations can provide information on the stability of different conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule behaves in a real-world chemical or biological system. Studies on benzoic acid have shown that confinement can significantly impact its liquid collective dynamics. rsc.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za The calculated chemical shifts for the hydrogen and carbon atoms in this compound would be influenced by the electronic environment created by the bromine, butoxy, and methyl substituents.
IR (Infrared): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. scielo.org.za Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, C-Br stretch, and various aromatic C-H and C-C vibrations.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov The predicted λmax would correspond to electronic excitations, likely π-π* transitions within the aromatic system.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H: 7.0-8.0, Butoxy CH₂: 3.9-4.2, Methyl H: 2.3-2.5, Acidic H: 12.0-13.0 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl C: 165-170, Aromatic C: 110-140, Butoxy C: 15-70, Methyl C: 20-25 |
| IR | Vibrational Frequency (cm⁻¹) | O-H (stretch): ~3000, C=O (stretch): ~1700, C-O (stretch): 1200-1300, C-Br (stretch): 550-650 |
| UV-Vis | λmax (nm) | ~280-310 |
Note: These are illustrative predictions based on typical values for substituted benzoic acids and may differ from experimental values. scielo.org.za
In Silico Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies. researchgate.net For this compound, various reactions could be modeled.
One important reaction to model would be the deprotonation of the carboxylic acid. The reaction pathway for the transfer of the acidic proton to a base can be calculated, and the energy barrier for this process can be determined. buketov.edu.kzbohrium.com This provides a quantitative measure of the acid's strength.
Another area of investigation could be the reactivity of the aromatic ring, such as its susceptibility to nucleophilic aromatic substitution. Theoretical models can help to predict which positions on the ring are most likely to react and the energy profiles of these reaction pathways. The transition state for a given reaction is a high-energy, transient species that can be located on the potential energy surface through computational methods. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics.
Theoretical Structure-Activity Relationship (SAR) Studies on Potential Molecular Interactions
Theoretical Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for predicting the biological activity of a compound based on its molecular structure. For this compound, while direct SAR studies are not readily found, the influence of its constituent functional groups—a carboxylic acid, a bromine atom, a butoxy group, and a methyl group—on a benzene ring can be analyzed based on established principles and research on similar molecules. pharmacy180.com
The substituents on the benzoic acid ring play a crucial role in defining its potential molecular interactions. The carboxylic acid group is a key hydrogen bond donor and acceptor, often anchoring the molecule to a biological target. nih.gov The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. mdpi.com The butoxy group, with its flexible alkyl chain and oxygen atom, can engage in hydrophobic and hydrogen bond acceptor interactions. Finally, the methyl group primarily contributes to hydrophobic interactions.
The relative positions of these substituents are also critical. In this compound, the ortho-butoxy and meta-bromo substituents to the carboxylic acid will significantly influence the molecule's electronic distribution and steric profile. Studies on other substituted benzoic acids have shown that the position of substituents affects acidity and interaction with biological receptors. semanticscholar.org For instance, electron-withdrawing groups like bromine generally increase the acidity of the benzoic acid, while the position of substitution (ortho, meta, or para) dictates the nature and strength of interactions with target sites. semanticscholar.org
| Functional Group | Position | Probable Interaction Type | Potential Impact on Activity |
| Carboxylic Acid | 1 | Hydrogen Bonding (Donor/Acceptor), Ionic Interactions | Anchor for binding to biological targets |
| Butoxy Group | 2 | Hydrophobic Interactions, Hydrogen Bond Acceptor | Can enhance binding affinity through hydrophobic pockets and specific H-bonds |
| Bromine Atom | 3 | Halogen Bonding, Hydrophobic Interactions | Can provide directional interactions and increase lipophilicity |
| Methyl Group | 5 | Hydrophobic Interactions | Can contribute to binding in non-polar pockets of a target protein |
Advanced Applications and Derivatization Strategies for 3 Bromo 2 Butoxy 5 Methylbenzoic Acid
Design and Synthesis of Novel Derivatives of 3-Bromo-2-butoxy-5-methylbenzoic acid
The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can be used to fine-tune the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and reactivity.
Standard organic synthesis protocols can be readily applied to convert this compound into its corresponding esters, amides, and anhydrides.
Esters: Esterification can be achieved through Fischer esterification by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylate can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by conversion to the acid chloride followed by reaction with an alcohol. For instance, the synthesis of Methyl 3-bromo-2-butoxy-5-methylbenzoate has been documented. nih.gov
Amides: Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by the addition of a primary or secondary amine. rsc.org Direct coupling of the carboxylic acid with an amine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base is a common and efficient method. nih.gov
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide or by heating the corresponding acid chloride with the sodium salt of the carboxylic acid. The formation of mixed anhydrides is also possible by reacting the carboxylic acid with another carboxylic acid chloride. Bromomaleic anhydride (B1165640) is an example of a related bromo-containing cyclic anhydride. nih.gov
A hypothetical set of these derivatives is presented in the table below to illustrate the potential for diversification.
| Derivative Type | Reactant | Product Name | Molecular Formula |
| Ester | Methanol | Methyl 3-bromo-2-butoxy-5-methylbenzoate | C13H17BrO3 |
| Amide | Ammonia | 3-Bromo-2-butoxy-5-methylbenzamide | C12H16BrNO2 |
| Anhydride | Acetic Anhydride | 3-Bromo-2-butoxy-5-methylbenzoic acetic anhydride | C14H17BrO4 |
The structural diversity of this compound derivatives can be further expanded by modifying the butoxy and methyl groups.
Alkoxy Chain Modification: The butoxy group can be altered by starting with a different alkyl halide in the initial synthesis of the benzoic acid derivative. For example, using ethyl iodide instead of butyl bromide would yield the corresponding 2-ethoxy derivative. The length and branching of the alkoxy chain can significantly impact the lipophilicity and steric profile of the molecule, which is a key consideration in medicinal chemistry. mdpi.com The influence of alkoxy substituents on the regioselectivity of C-H activation in benzoic acids has been studied, indicating the importance of these groups in directing further chemical modifications. researchgate.net
Methyl Substituent Modification: The methyl group at the 5-position can be a site for further functionalization. For instance, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups. A patent describing the production of 5-bromo-2-alkylbenzoic acids highlights the interest in modifying the alkyl substituent on the benzene (B151609) ring. google.com
The following table illustrates potential derivatives with modified side chains.
| Modification | Starting Material | Product Name | Molecular Formula |
| Alkoxy Chain | 3-Bromo-2-ethoxy-5-methylbenzoic acid | Ethyl 3-bromo-2-ethoxy-5-methylbenzoate | C12H15BrO3 |
| Methyl Group | 3-Bromo-5-(bromomethyl)-2-butoxybenzoic acid | 3-Bromo-5-(azidomethyl)-2-butoxybenzoic acid | C12H14BrN3O3 |
Exploration as a Scaffold in Medicinal Chemistry Research (Excluding Clinical Data)
The substituted benzoic acid motif is a common feature in many biologically active compounds. The unique combination of substituents in this compound makes it an attractive scaffold for medicinal chemistry exploration.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. For this compound, SAR studies would involve systematically modifying each part of the molecule and assessing the impact on binding affinity.
Bromo Group: The bromine atom can act as a halogen bond donor and its position and presence can significantly influence binding affinity and selectivity.
Butoxy Group: The butoxy chain occupies a specific region of space and contributes to the lipophilicity of the molecule. Varying its length, branching, or replacing it with other alkoxy groups can probe the steric and hydrophobic requirements of the binding pocket. pharmacy180.com
Carboxylic Acid: The carboxylic acid is a key hydrogen bonding group and can form salt bridges. Esterification or conversion to an amide can explore the importance of this hydrogen bonding capability.
A hypothetical SAR study for a generic kinase inhibitor is outlined in the table below.
| Derivative of this compound | Modification | Hypothetical IC50 (nM) | Rationale for Change in Activity |
| Parent Compound | - | 100 | Baseline activity |
| 3-Chloro-2-butoxy-5-methylbenzoic acid | Bromo to Chloro | 250 | Reduced halogen bonding potential |
| 3-Bromo-2-ethoxy-5-methylbenzoic acid | Butoxy to Ethoxy | 500 | Reduced lipophilicity, less optimal fit |
| 3-Bromo-2-butoxy-5-ethylbenzoic acid | Methyl to Ethyl | 80 | Increased hydrophobic interaction |
| Methyl 3-bromo-2-butoxy-5-methylbenzoate | Carboxylic acid to Ester | >1000 | Loss of key hydrogen bond |
The this compound scaffold can be used to design ligands for a variety of biological targets. The spatial arrangement of its functional groups allows for diverse interactions with protein binding sites.
Enzyme Inhibitors: Many enzyme inhibitors feature a substituted aromatic core. For example, derivatives of benzoic acid have been investigated as inhibitors of β-ketoacyl-acyl carrier protein synthase III, a key enzyme in bacterial fatty acid synthesis. nih.gov The bromo and butoxy groups of the target scaffold could be oriented to interact with specific hydrophobic pockets within an enzyme's active site, while the carboxylic acid could engage with key catalytic residues.
Receptor Agonists/Antagonists: The design of ligands for G-protein coupled receptors (GPCRs) often involves a rigid scaffold that presents key pharmacophoric elements in a defined orientation. The substituted benzene ring of this compound provides such a rigid core. For instance, related benzazepine structures have been designed as NMDA receptor modulators. nih.gov By appending appropriate functional groups to the scaffold, it is conceivable to design selective agonists or antagonists for various receptors.
Application in Material Science Research (Excluding Physical Properties)
The distinct structural motifs of this compound make it a promising candidate for the synthesis of high-performance organic materials. The interplay between its functional groups allows for its incorporation into various material architectures, from emissive layers in organic light-emitting diodes (OLEDs) to the intricate frameworks of metal-organic and covalent organic frameworks.
The field of organic electronics relies on the design of molecules that can efficiently transport charge and emit light. The core structure of this compound can be chemically modified to create precursors for such materials. The presence of the butoxy and methyl groups can enhance solubility in organic solvents, a crucial factor for solution-based processing of thin films for devices like OLEDs and organic field-effect transistors (OFETs).
The bromine atom serves as a key handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce electronically active moieties. For instance, the benzoic acid can be converted to an ester or an amide, and the bromine can be replaced with aryl groups known for their charge-transporting or emissive properties. The resulting derivatives could be designed to exhibit specific electronic characteristics suitable for use in the emissive or charge-transport layers of OLEDs and OFETs.
Table 1: Potential Derivatization of this compound for Organic Electronics
| Functional Group | Derivatization Reaction | Resulting Moiety | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | Methyl or Ethyl Ester | Improved solubility and processability |
| Carboxylic Acid | Amidation | N-Aryl Amide | Introduction of hole-transporting groups |
| Bromine | Suzuki Coupling | Aryl or Heteroaryl group | Tuning of HOMO/LUMO levels, emissive properties |
This table presents hypothetical derivatizations based on common synthetic strategies in organic electronics.
Substituted benzoic acids are well-established building blocks for liquid crystalline materials. The elongated molecular shape and the potential for hydrogen bonding through the carboxylic acid group are key features that promote the formation of mesophases. While many simple p-alkyl and p-alkoxybenzoic acids can form liquid crystals, the specific substitution pattern of this compound offers unique possibilities. nih.gov The presence of the lateral butoxy and methyl groups, along with the bromine atom, can influence the molecular packing and lead to the formation of specific liquid crystal phases, such as nematic or smectic phases. nih.govnih.gov
The ability of benzoic acid derivatives to form hydrogen-bonded dimers is a critical factor in their liquid crystalline behavior. nih.gov The resulting supramolecular structures can exhibit mesomorphic properties over a range of temperatures. By blending this compound with other mesogenic or non-mesogenic benzoic acids, it may be possible to create eutectic mixtures with desirable properties, such as a broader temperature range for the liquid crystal phase. nih.gov The lateral substitution can also influence the dielectric anisotropy of the resulting materials, a key parameter for their application in display technologies. biointerfaceresearch.com
Table 2: Influence of Structural Features on Potential Liquid Crystalline Properties
| Structural Feature | Potential Influence on Liquid Crystal Behavior |
|---|---|
| Benzoic Acid Core | Promotes hydrogen bonding and rod-like molecular shape. nih.gov |
| Butoxy Group | Increases molecular volume, affects clearing points. |
| Methyl Group | Influences molecular packing and phase behavior. |
This table outlines the general influence of molecular substructures on liquid crystal formation based on established principles.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The carboxylic acid group of this compound makes it an ideal candidate for use as an organic linker in the synthesis of these frameworks.
The dicarboxylate or tricarboxylate linkers are commonly used, and while the subject molecule is a monocarboxylic acid, it can be derivatized to contain additional coordinating groups. For instance, the bromine atom could be functionalized to introduce another carboxylic acid or a nitrogen-containing heterocycle, creating a multitopic linker. The butoxy and methyl groups would then act as functional pendants within the pores of the resulting MOF or COF, influencing the framework's properties such as pore size, hydrophobicity, and catalytic activity. MOFs constructed from aromatic carboxylic acids have demonstrated notable thermal stability. nih.gov
Potential in Agrochemical and Dye Chemistry Research
The structural features of this compound also suggest its utility as a scaffold in the discovery of new agrochemicals and the synthesis of novel dyes.
Many successful herbicides, fungicides, and insecticides contain substituted aromatic rings. The combination of a carboxylic acid, a halogen, and alkyl/alkoxy groups in this compound provides a starting point for the synthesis of a diverse library of compounds for agrochemical screening. For example, substituted benzoic acids are known precursors for various bioactive molecules. guidechem.comtu-braunschweig.de
The carboxylic acid can be converted into esters, amides, or other functional groups known to impart biological activity. The bromine atom can be retained, as halogenated compounds are prevalent in agrochemicals, or it can be replaced through cross-coupling reactions to introduce other functionalities. The butoxy and methyl groups can modulate the lipophilicity of the final compounds, which is a critical parameter for their uptake and transport in plants and insects. Research on similar hydroxyl-substituted benzoic acid derivatives has shown their potential as enzyme inhibitors, a common mode of action for agrochemicals. nih.gov
Table 3: Potential Agrochemical Scaffolds from this compound
| Derivatized Functional Group | Target Agrochemical Class | Rationale |
|---|---|---|
| Carboxylic Acid (as amide) | Herbicides, Fungicides | Amide linkage is common in many commercial agrochemicals. |
| Bromine (retained) | Insecticides, Fungicides | Halogenation often enhances biological activity and metabolic stability. |
This table suggests potential agrochemical applications based on the functional group transformations of the parent molecule.
In the synthesis of dyes, a chromophore (the color-bearing part of the molecule) is often combined with an auxochrome (a group that modifies the color and intensity). This compound can serve as a versatile building block in this context. The benzene ring itself can be part of a larger conjugated system that acts as a chromophore.
The functional groups on the ring can act as or be converted into powerful auxochromes. The butoxy group is an electron-donating group that can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption spectrum. The carboxylic acid group can also function as an auxochrome and provides a point of attachment to fabrics or other substrates. The bromine atom can be substituted with groups like amino or hydroxyl, which are strong auxochromes, to fine-tune the color of the dye. For instance, the synthesis of azo dyes could be explored by converting the bromine to an amino group, followed by diazotization and coupling reactions.
Role in Catalysis and Supramolecular Chemistry Research
The tailored molecular architecture of this compound, featuring a unique combination of a carboxylic acid, a bromo substituent, an alkoxy group, and a methyl group on a benzene ring, positions it as a compound of significant interest in the fields of organometallic catalysis and supramolecular chemistry. The strategic placement of these functional groups allows for its use as a versatile building block in the design of complex molecular systems.
Precursor for Ligands in Organometallic Catalysis
The derivatization of this compound can lead to the formation of sophisticated ligands for a variety of metal-catalyzed reactions. The carboxylic acid moiety serves as a primary coordination site or as a handle for further functionalization. The presence of the bromo, butoxy, and methyl groups allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn can influence the activity, selectivity, and stability of the organometallic catalysts.
Substituted benzoic acids are foundational in the synthesis of ligands for various catalytic applications. For instance, the carboxylate group can directly coordinate to a metal center, a common motif in ruthenium- and rhodium-based catalysts for C-H activation and functionalization reactions. nih.govnih.gov The electronic nature of the substituents on the benzoic acid ring plays a crucial role in modulating the reactivity of the catalytic center. libretexts.org In the case of this compound, the electron-withdrawing nature of the bromo group can enhance the acidity of the carboxylic acid and influence the electron density at the metal center upon coordination. libretexts.org Conversely, the electron-donating butoxy and methyl groups can counteract this effect to some extent, offering a nuanced electronic environment.
The general utility of substituted benzoic acids as ligand precursors is well-established. They can be transformed into more complex ligand structures, such as those incorporating phosphine (B1218219) or nitrogen-based donors, to create multidentate ligands. The bromo substituent on this compound is particularly significant as it provides a reactive site for cross-coupling reactions, enabling the introduction of a wide array of other functional groups to build more elaborate ligand scaffolds.
| Catalyst Metal | Potential Reaction Type | Role of Substituted Benzoic Acid Ligand |
| Rhodium (Rh) | C-H Olefination | Directing group and electronic modifier nih.gov |
| Ruthenium (Ru) | C-H Alkylation/Alkenylation | Directing group and steric controller nih.gov |
| Chromium (Cr) | Arene Complexation | Electronic tuning of the metal center acs.org |
| Palladium (Pd) | Hydroxycarbonylation | Substrate for ligand synthesis researchgate.net |
Design of Self-Assembled Systems through Non-Covalent Interactions
The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for the design of such systems due to its array of functional groups capable of participating in various non-covalent interactions.
The carboxylic acid group is a powerful and reliable functional group for forming robust supramolecular synthons, most notably the hydrogen-bonded carboxylic acid dimer. acs.org This dimerization is a common feature in the crystal engineering of benzoic acid derivatives and often forms the primary interaction that drives self-assembly. acs.org
The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and van der Waals interactions—can lead to the formation of complex and predictable one-, two-, or even three-dimensional architectures. nih.govnih.gov The study of how these interactions work in concert is a central challenge in crystal engineering and the design of new materials with desired properties. acs.org
| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Motif |
| Hydrogen Bonding | Carboxylic Acid | Dimeric Synthon acs.org |
| Halogen Bonding | Bromo | 1-D and 2-D Architectures nih.gov |
| Van der Waals | Butoxy, Methyl | Close Packing, Helical Assembly acs.org |
| π-π Stacking | Aromatic Ring | Layered Structures acs.org |
| C-H···O/π | Methyl, Aromatic Ring | Stabilization of Primary Motifs acs.org |
Future Research Directions and Methodological Innovations for 3 Bromo 2 Butoxy 5 Methylbenzoic Acid
Development of Chemoenzymatic and Biocatalytic Approaches for Synthesis
The synthesis of complex molecules such as 3-Bromo-2-butoxy-5-methylbenzoic acid traditionally relies on multi-step chemical reactions that can lack regioselectivity and require harsh reagents. Chemoenzymatic and biocatalytic methods offer a green alternative, utilizing the inherent specificity of enzymes to perform challenging chemical transformations.
Detailed Research Findings: Future research will likely focus on harnessing specific enzymes for key synthetic steps. Flavin-dependent halogenases are particularly promising for the regioselective bromination of aromatic precursors. rsc.org These enzymes use benign inorganic halides, avoiding the hazardous reagents common in traditional halogenation chemistry. rsc.org Research has demonstrated that structure-guided mutagenesis can alter the regioselectivity and enhance the activity of halogenases with non-native substrates, such as substituted benzoic acids. rsc.org
Furthermore, dioxygenase enzymes can be used to introduce hydroxyl groups onto the aromatic ring, which can then be alkylated to form the butoxy group. nih.gov Biocatalytic processes have been developed to convert toxic halogenated aromatic compounds into valuable catechol intermediates, which can be further modified. acs.orgnih.gov This approach could be adapted to build the core structure of the target molecule from simpler, bio-based starting materials. The concept of "cryptic halogenation," where a halogen is temporarily introduced to facilitate another reaction before being removed, represents an innovative pathway that could be explored in biosynthetic routes. rsc.org
Table 1: Potential Enzymes for Biocatalytic Synthesis
| Enzyme Class | Potential Application in Synthesis | Advantages |
|---|---|---|
| Flavin-dependent Halogenases | Regioselective bromination of the benzoic acid backbone. | High specificity, use of benign halides, operates in mild conditions. rsc.org |
| Dioxygenases | Hydroxylation of the aromatic ring prior to etherification. | Can decrease the toxicity of halogenated precursors and create more soluble compounds. nih.gov |
| Peroxidases | Polymerization of catechol derivatives for creating novel materials. | Enables the creation of biopolymers from aromatic precursors. acs.orgnih.gov |
| Hydrolases | Cleavage of ester or ether linkages for precursor modification. | Facilitates deprotection or modification steps in aqueous media. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and design new molecules with desired properties.
Detailed Research Findings: For this compound, ML algorithms can be trained on existing reaction data to predict the yield and selectivity of its synthesis under various conditions. bohrium.com This predictive power saves significant time and resources by minimizing trial-and-error experimentation. researchgate.net AI-powered retrosynthesis tools can deconstruct the target molecule to propose the most efficient synthetic pathways from available starting materials. nih.gov
Beyond synthesis, AI is crucial for designing derivatives. By learning structure-activity relationships from existing data, ML models can predict the biological activity or material properties of novel derivatives of this compound before they are ever synthesized. youtube.com For instance, ML models combined with quantum chemical calculations have been successfully used to predict Hammett's constants for substituted benzoic acid derivatives, which quantify their electronic properties. acs.org This approach allows for the in silico design of new compounds with tailored electronic and, consequently, functional characteristics.
Table 2: Applications of AI/ML in Chemical Research
| AI/ML Application | Description | Relevance to Target Compound |
|---|---|---|
| Reaction Prediction | Algorithms forecast the products and yields of chemical reactions based on reactants and conditions. researchgate.net | Optimizing the bromination and etherification steps for higher efficiency. |
| Retrosynthesis | AI suggests step-by-step pathways to synthesize a target molecule from simpler precursors. nih.gov | Discovering novel, more cost-effective, or sustainable synthetic routes. |
| Compound Design | Generative models propose new molecular structures based on desired property criteria. youtube.com | Designing derivatives with enhanced biological activity or improved material properties. |
| Property Prediction | ML models predict physical, chemical, or biological properties of a molecule from its structure. acs.orgeurekalert.org | Screening potential derivatives for desired characteristics virtually, reducing wet lab work. |
High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
To fully explore the potential of the this compound scaffold, the synthesis and testing of a large and diverse library of derivatives are necessary. High-throughput synthesis (HTS) and screening technologies are essential for achieving this on a practical scale.
Detailed Research Findings: Combinatorial chemistry, particularly using solid-phase organic synthesis (SPOS), allows for the rapid generation of extensive compound libraries. researchgate.netmdpi.org The benzoic acid functional group of the core structure is well-suited for attachment to a resin, allowing for subsequent modifications to other parts of the molecule in a parallel or split-and-combine fashion. nih.gov For example, a library could be generated by varying the alkyl chain of the ether group or by introducing additional substituents to the aromatic ring.
Microwave-assisted synthesis can significantly accelerate reaction times in SPOS, enabling faster library production. mdpi.org Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with interesting biological activities, such as antifungal or enzyme inhibitory properties, as has been done for other benzoic acid derivatives. nih.govnih.gov
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring provide real-time data without the need for sampling, which can disturb the reaction. americanpharmaceuticalreview.com
Detailed Research Findings: For the synthesis of this compound, techniques like Raman and Infrared (IR) spectroscopy are invaluable. americanpharmaceuticalreview.com An IR or Raman probe can be immersed directly into the reactor to monitor the progress of key steps. For example, in the bromination step, the disappearance of a C-H bond signal on the aromatic ring and the appearance of a C-Br bond signal could be tracked in real-time. americanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and the detection of transient intermediates. spectroscopyonline.com
Two-dimensional nuclear magnetic resonance (2D NMR) and mass spectrometry (MS) are also powerful tools for reaction monitoring and structural elucidation of the final product and any impurities. Combining these techniques provides a comprehensive picture of the reaction, enabling chemists to optimize conditions for yield and purity. fiveable.me
Table 3: Spectroscopic Techniques for Reaction Analysis
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| Infrared (IR) & Raman Spectroscopy | Vibrational modes of functional groups. fiveable.me | In situ monitoring of the formation/disappearance of specific bonds (e.g., C-Br, C-O-C). americanpharmaceuticalreview.com |
| Nuclear Magnetic Resonance (NMR) | Connectivity and chemical environment of atoms. | Structural confirmation of the final product and identification of regioisomers. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the molecule and its fragments. fiveable.me | Molecular weight confirmation and identification of byproducts and impurities. |
| UV-Visible Spectroscopy | Electronic transitions in conjugated systems. | Monitoring changes in the aromatic system during the reaction. |
Investigation of Unexplored Reaction Pathways and Selectivity Challenges
The synthesis of a polysubstituted aromatic ring like this compound presents significant selectivity challenges. The directing effects of the existing substituents (carboxyl, butoxy, methyl) must be carefully managed to ensure the correct placement of the bromine atom.
Detailed Research Findings: Future research will need to address these selectivity issues, perhaps through the development of novel catalysts or protecting group strategies. An ongoing challenge in organic synthesis is achieving high regioselectivity in electrophilic aromatic substitution on highly substituted rings. Enzymatic halogenation offers a potential solution due to the precise control exerted by the enzyme's active site. rsc.orgtandfonline.com
Investigating unexplored pathways could involve novel C-H activation techniques to directly introduce the bromo or butoxy groups, bypassing traditional multi-step sequences. rsc.org Another area of exploration is the use of unconventional reaction media, such as ionic liquids, which have been shown to influence the regioselectivity of bromination reactions. asianpubs.org Understanding the fundamental reaction mechanisms through computational modeling can also provide insights into overcoming these selectivity challenges.
Sustainable Production and Lifecycle Assessment of this compound and its Derivatives
The chemical industry is increasingly shifting towards sustainable manufacturing practices, driven by environmental regulations and consumer demand. manufacturingtodayindia.com This involves adopting green chemistry principles, using renewable resources, and evaluating the entire lifecycle of a chemical product. gspchem.comwilcoprime.com
Detailed Research Findings: For this compound, sustainable production could involve synthesizing the benzoic acid core from biomass-derived materials instead of petroleum-based toluene. escholarship.org For example, lignin, a component of plant biomass, can be broken down into benzoic acid derivatives. rsc.org The use of greener solvents, catalysts, and energy-efficient processes (like biocatalysis) further reduces the environmental footprint. brazilianjournals.com.brbrazilianjournals.com.br
A comprehensive Lifecycle Assessment (LCA) is essential to quantify the environmental impact of the compound's production from cradle to grave. youtube.com An LCA evaluates factors such as resource consumption, energy usage, greenhouse gas emissions, and waste generation across the entire supply chain. wilcoprime.comnih.gov Comparing the LCA of a traditional synthesis route with a new, bio-based route can provide a clear measure of the improvement in sustainability and guide future process development. frontiersin.orgmdpi.com The ultimate goal is to create a circular economy model where waste is minimized and resources are reused, ensuring the long-term viability of producing specialty chemicals like this compound. engieimpact.com
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity 3-Bromo-2-butoxy-5-methylbenzoic acid?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. Use AI-driven synthesis planning tools (e.g., Template_relevance models) to predict feasible routes and intermediates . Purification via recrystallization or column chromatography, validated by HPLC (>95% purity) or NMR spectroscopy.
Q. How can substituent effects (bromo, butoxy, methyl) be characterized using spectroscopic techniques?
- Methodology :
- NMR : Analyze /-NMR chemical shifts to confirm substitution patterns and steric effects.
- IR : Identify carbonyl (C=O) stretching (~1700 cm) and ether (C-O-C) vibrations (~1250 cm) to verify functional groups .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns to rule out impurities.
Q. What crystallographic software is suitable for resolving the compound’s crystal structure?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to process X-ray diffraction data. Focus on resolving positional disorder in the butoxy chain and validating hydrogen bonding networks. Compare results with similar benzoic acid derivatives to assess packing efficiency .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Perform computational modeling (DFT) to map electron density around the bromine atom. Experimentally, substitute bromine with boronic acid groups under Pd-catalyzed conditions, monitoring yields and byproducts. Reference studies on analogous bromo-phenylacetic acids for mechanistic insights .
Q. What strategies address discrepancies in reported biological activity data for structurally related compounds?
- Methodology :
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity.
- Structural Analog Analysis : Compare bioactivity of this compound with derivatives (e.g., 3-Bromo-5-methoxybenzoic acid) to isolate substituent effects .
- Docking Studies : Use molecular dynamics to predict binding affinity variations caused by butoxy vs. methoxy groups .
Q. How can reaction mechanisms involving the butoxy group be elucidated under acidic/basic conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
